Chiral Differentiation: (7S)-(−)-CIAC001 Exhibits 2-Fold Stronger PKM2 Binding Affinity Than (7R)-(−) Enantiomer
The (7S)-(−) isomer of CIAC001 demonstrates a significantly lower dissociation constant (Kd = 2.2 μM) for PKM2 compared to the (7R)-(−) counterpart, indicating stronger binding affinity. This chiral specificity is mediated by π-π stacking interactions with phenylalanine-26 (F26), which are absent in the (7R)-(−) isomer [1].
| Evidence Dimension | PKM2 Binding Affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | (7S)-(−)-CIAC001: Kd = 2.2 μM |
| Comparator Or Baseline | (7R)-(−)-CIAC001: Higher Kd (quantitative value not reported, but described as 'significantly stronger binding affinity' for the (7S) isomer) |
| Quantified Difference | (7S)-(−) isomer exhibits superior binding affinity; F26 is critical for this interaction. |
| Conditions | In vitro PKM2 binding assay, molecular dynamics simulations |
Why This Matters
Procurement of the correct chiral form ((7S)-(−)) is critical for experiments requiring maximal target engagement and reproducible biological activity, as the (7R) isomer shows reduced potency.
- [1] Jin S, et al. Chiral recognition of CIAC001 isomers in regulating pyruvate kinase M2 and mitigating neuroinflammation. Eur J Med Chem. 2025;285:117215. View Source
